
(E)-Methyl 3-(1H-indol-3-yl)acrylate
Overview
Description
“(E)-Methyl 3-(1H-indol-3-yl)acrylate” is a chemical compound with the molecular formula C12H11NO2 . The indole skeleton is a key component of many biologically active compounds . It has been synthesized and evaluated as precursors of potent anti-inflammatory and analgesic agents .
Synthesis Analysis
The title compound was prepared according to the literature . Single crystals suitable for X-ray diffraction were prepared by slow evaporation of a mixture of dichloromethane and petroleum at room temperature .Molecular Structure Analysis
In the title compound, all bond lengths and angles are normal and comparable with those reported for close structures . The dihedral angle between the indole and methyl acrylate mean planes is 10.6 (1)° .Chemical Reactions Analysis
In the crystal structure, N—H···π interactions link molecules into chains along [010], and weak intermolecular C—H···O hydrogen bonds consolidate further the crystal packing .Physical And Chemical Properties Analysis
The compound is close to being planar with an r.m.s. deviation for the non-H atoms = 0.033 Å . The crystal data for the compound is as follows: C12H11NO2, Mr = 201.22, Monoclinic, P21/c, Mo K α radiation, λ = 0.71073 Å .Scientific Research Applications
Pharmaceuticals: Anti-Inflammatory Applications
(E)-Methyl 3-(1H-indol-3-yl)acrylate has been studied for its potential anti-inflammatory properties. A derivative of this compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, was synthesized and evaluated for its immunomodulatory and anti-inflammatory activity. In vitro assays showed significant inhibition of nitrite and cytokine production, suggesting a promising role in anti-inflammatory medication development .
Agriculture: Plant Growth Regulation
In the agricultural sector, Indole-3-acrylic acid methyl ester is recognized for its role in plant growth and development. It has been identified as an inactive form of the plant hormone auxin (indole-3-acetic acid [IAA]), which can be hydrolyzed and activated by specific esterases. This process is crucial for regulating plant growth, suggesting applications in enhancing crop yields and improving stress responses .
Biochemistry: Enzyme Activity Studies
The compound’s interaction with plant esterases has been a subject of biochemical research. Studies have shown that certain esterases can hydrolyze the methyl ester to produce active IAA, which is involved in various aspects of plant growth. This research has implications for understanding enzyme-substrate interactions and could lead to the development of biochemical tools for studying plant physiology .
Synthetic Chemistry: Molecular Hybridization
Indole-3-acrylic acid methyl ester serves as a building block in synthetic chemistry, particularly in molecular hybridization strategies. By combining the structures of clinically relevant drugs, researchers have created hybrid compounds that exhibit desirable properties from both parent molecules. This approach has potential applications in the design of new therapeutic agents .
Environmental Science: Soil Quality Improvement
The role of Indole-3-acrylic acid methyl ester in plant growth also extends to environmental applications. By influencing root development and plant stress responses, this compound can contribute to soil quality improvement. Its use could lead to more sustainable agricultural practices and better management of soil ecosystems .
Biotechnology: Genetic Engineering
In biotechnology, the compound’s effects on plant development make it a candidate for genetic engineering research. By understanding how it influences gene expression related to growth and stress responses, scientists can engineer plants with enhanced traits, such as increased resistance to environmental stresses or improved nutritional profiles .
Medical Research: Cancer Treatment
Research into indole derivatives, including Indole-3-acrylic acid methyl ester, has shown that these compounds possess various biologically vital properties. Their application in treating cancer cells, microbes, and different types of disorders has attracted increasing attention, highlighting their potential in medical research and therapy .
Material Science: Organic Synthesis
Lastly, in material science, the compound’s structure is valuable for organic synthesis. Its indole ring system is prevalent in many natural products and pharmaceuticals, making it a key intermediate in the synthesis of complex organic molecules. This has implications for developing new materials with specific biological activities .
properties
IUPAC Name |
methyl (E)-3-(1H-indol-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVXFZPEUCTHQO-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347498 | |
| Record name | Methyl (2E)-3-(1H-indol-3-yl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(1H-indol-3-yl)acrylate | |
CAS RN |
19626-92-7 | |
| Record name | Methyl (2E)-3-(1H-indol-3-yl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




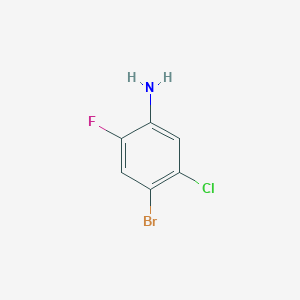
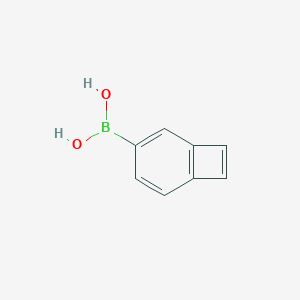
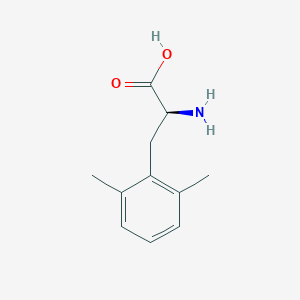
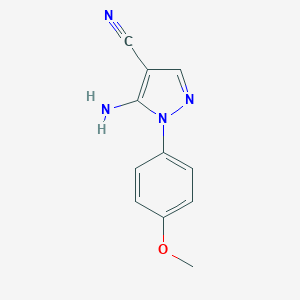
![ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B180525.png)
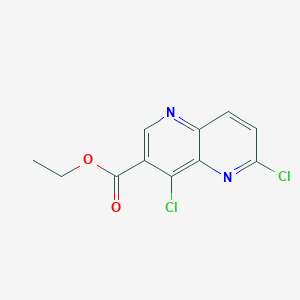
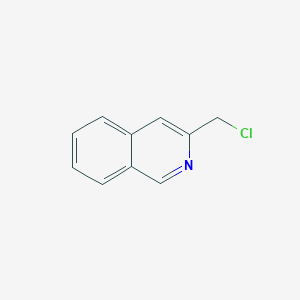
![Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B180530.png)

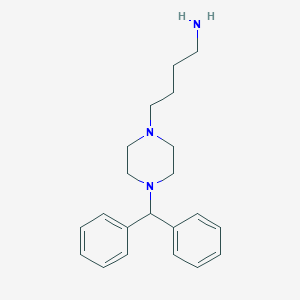
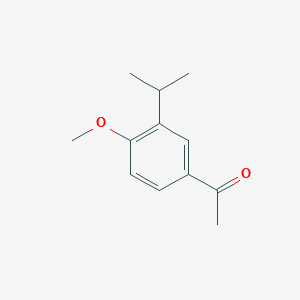
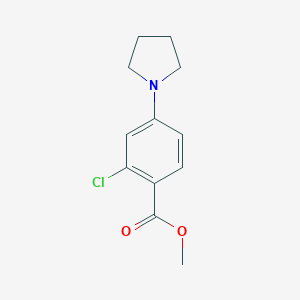
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B180540.png)